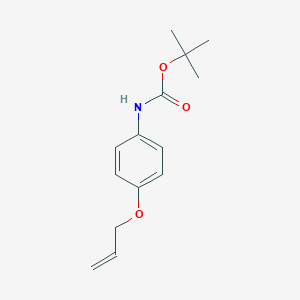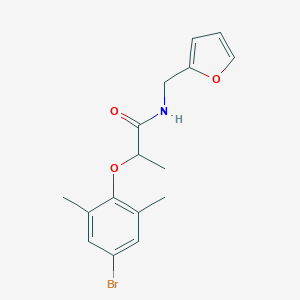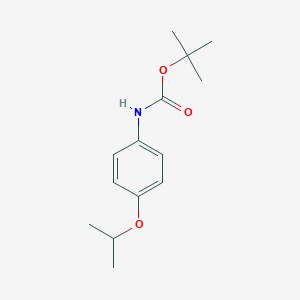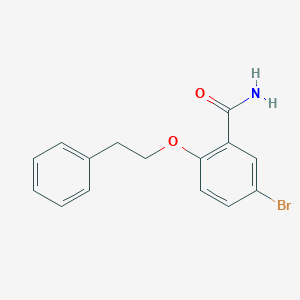![molecular formula C19H17NO3 B250586 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)
4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione, also known as BNAH, is a synthetic organic compound that has gained significant attention in the field of chemical research. It is a fluorescent molecule that has been used for the detection and quantification of various biological molecules. BNAH is also used in the synthesis of other compounds due to its unique chemical properties.
作用机制
4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione is a fluorescent molecule that works by emitting light when excited by a specific wavelength of light. The mechanism of action of this compound involves the transfer of energy from the excited state of this compound to another molecule, which results in the emission of light. The emission of light can be detected and quantified, which makes this compound a useful tool for the detection and quantification of biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on biological systems. It does not interact with DNA or RNA and does not affect the activity of enzymes. This compound has been shown to be non-toxic to cells and has been used in various cell-based assays.
实验室实验的优点和局限性
The advantages of using 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione in lab experiments include its high sensitivity, selectivity, and ease of use. This compound is a fluorescent molecule that can be detected and quantified using standard laboratory equipment. It is also relatively inexpensive compared to other fluorescent probes.
The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its sensitivity to pH and temperature. This compound is also sensitive to photobleaching, which can limit its use in long-term experiments.
未来方向
There are several future directions for the use of 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione in scientific research. One potential application is in the development of new fluorescent probes for the detection and quantification of biomolecules. This compound can be used as a starting material for the synthesis of new compounds with improved properties.
Another future direction is in the development of new imaging agents for biomedical applications. This compound can be used as a scaffold for the synthesis of imaging agents that target specific biological molecules or structures.
In conclusion, this compound is a versatile compound that has many potential applications in scientific research. Its unique chemical properties make it a useful tool for the detection and quantification of biomolecules. Further research is needed to explore its full potential in various scientific fields.
合成方法
The synthesis of 4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione involves the reaction of 1,2-naphthoquinone with benzylamine and ethylene glycol in the presence of a catalyst. The reaction proceeds through a series of steps, including imine formation, reduction, and cyclization. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratio.
科学研究应用
4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione has been used in various scientific research applications, including the detection of DNA, RNA, proteins, and enzymes. It has been used as a fluorescent probe for the quantification of these biomolecules in biological samples. This compound has also been used in the synthesis of other compounds, such as fluorescent dyes and imaging agents.
属性
分子式 |
C19H17NO3 |
|---|---|
分子量 |
307.3 g/mol |
IUPAC 名称 |
4-[benzyl(2-hydroxyethyl)amino]naphthalene-1,2-dione |
InChI |
InChI=1S/C19H17NO3/c21-11-10-20(13-14-6-2-1-3-7-14)17-12-18(22)19(23)16-9-5-4-8-15(16)17/h1-9,12,21H,10-11,13H2 |
InChI 键 |
HCOLIVYGXAABOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CCO)C2=CC(=O)C(=O)C3=CC=CC=C32 |
规范 SMILES |
C1=CC=C(C=C1)CN(CCO)C2=CC(=O)C(=O)C3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)
![N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea](/img/structure/B250507.png)





![N-[2-(1-azepanylcarbonyl)phenyl]-N'-ethylthiourea](/img/structure/B250514.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)

![Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate](/img/structure/B250522.png)
![1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B250523.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B250527.png)
